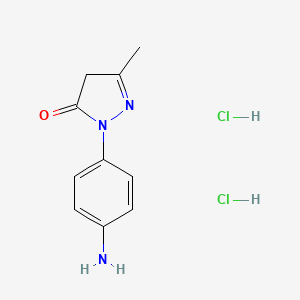

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride

Overview

Description

The compound “1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride” is a pyrazolone derivative with an aminophenyl group attached at the 1-position and a methyl group at the 3-position. Pyrazolones are a class of compounds that have been studied for their diverse biological activities . The presence of the aminophenyl group could potentially enhance these properties.

Scientific Research Applications

Pharmacological Research

This compound serves as a pharmacophore in drug discovery due to its resemblance to naturally occurring nucleotides. Its benzimidazole nucleus is a privileged substructure that can interact with proteins and enzymes, leading to a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, and anti-inflammatory effects .

Synthetic Chemistry

In synthetic chemistry, this compound is used as a building block for the synthesis of various heterocycles, particularly imidazoles, which are key components in functional molecules utilized in everyday applications . The regiocontrolled synthesis of substituted imidazoles is a significant area of research, with this compound playing a central role.

Material Science

The compound’s derivatives are used in the synthesis of new functionalized poly(imides) combining high thermal and mechanical characteristics. These materials have potential applications in advanced electronics and aerospace industries .

Mechanism of Action

Target of Action

Similar compounds such as benzimidazole derivatives have been known to interact with proteins and enzymes, serving as a drug scaffold in medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity, suggesting membrane perturbing as well as intracellular modes of action .

Biochemical Pathways

Similar compounds have been known to induce and be biotransformed by cytochrome p450 1a1 to putative active, as well as inactive metabolites .

Pharmacokinetics

These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in mice, rats, and dogs in vivo .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound’s action might be influenced by environmental factors .

properties

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZAAVVXPBCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

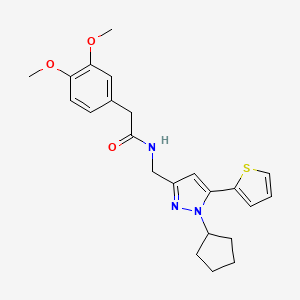

![3-(5,6,7,8-Tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B3000180.png)

![N-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B3000182.png)

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

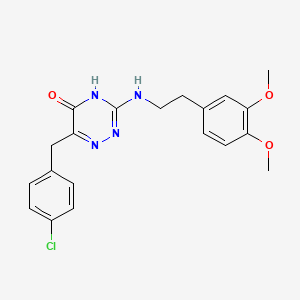

![N-(2,4-dimethoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3000187.png)

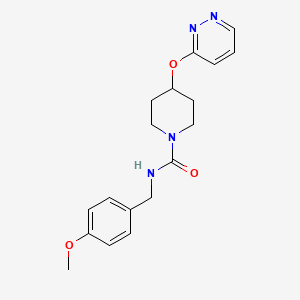

![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B3000188.png)

![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)